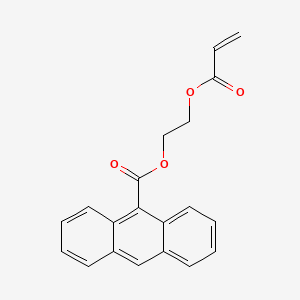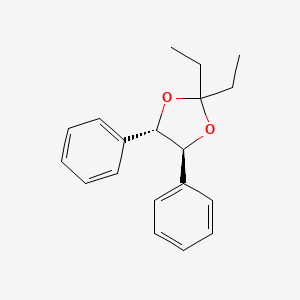
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. This compound is characterized by its two ethyl groups and two phenyl groups attached to the dioxolane ring, making it a chiral molecule with specific stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane typically involves the reaction of diethyl ketone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Solvent: Dichloromethane or toluene
p-Toluenesulfonic acid or sulfuric acidTemperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the dioxolane to diols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of diketones
Reduction: Formation of diols
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. As a chiral molecule, it can form enantioselective complexes with enzymes and receptors, influencing biochemical pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with a similar ring structure but containing sulfur atoms instead of oxygen.
(4S,5S)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane: A similar dioxolane with methyl groups instead of ethyl groups.
Uniqueness
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and interaction with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other dioxolanes.
Propiedades
Número CAS |
193077-52-0 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C19H22O2/c1-3-19(4-2)20-17(15-11-7-5-8-12-15)18(21-19)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m0/s1 |
Clave InChI |
QBTZVFNINQOUJQ-ROUUACIJSA-N |
SMILES isomérico |
CCC1(O[C@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
SMILES canónico |
CCC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)


![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)

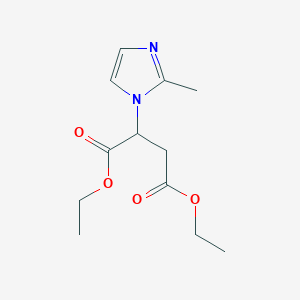
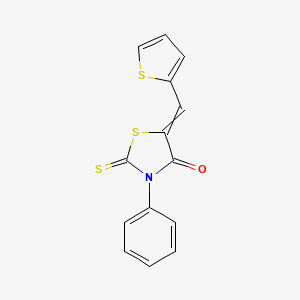
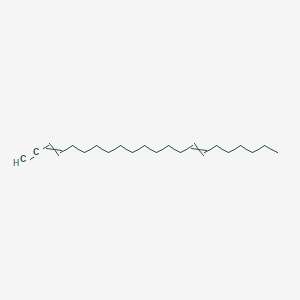


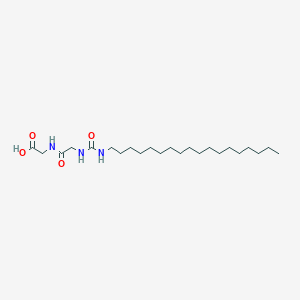
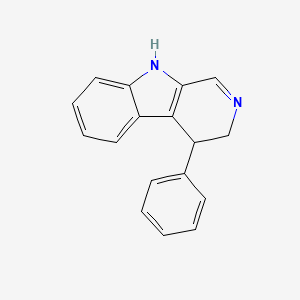
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
